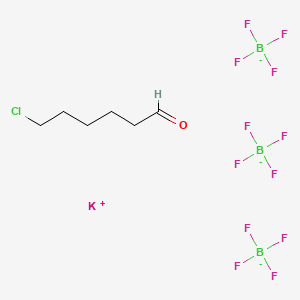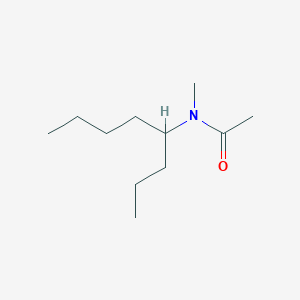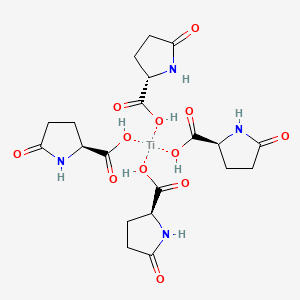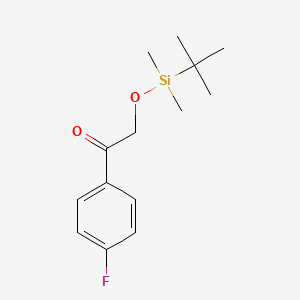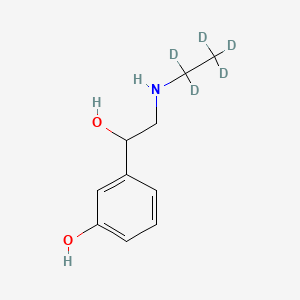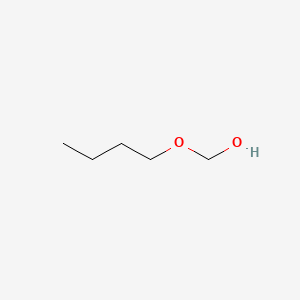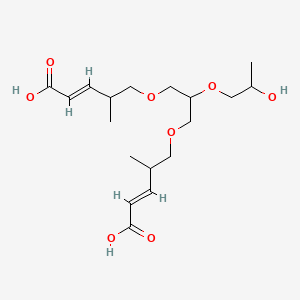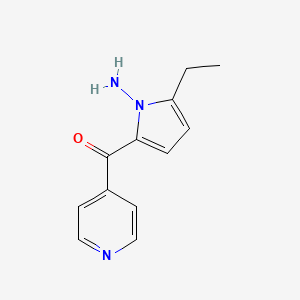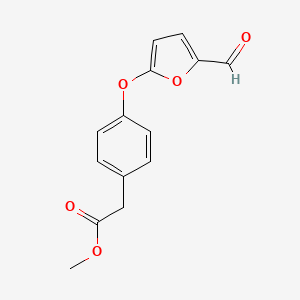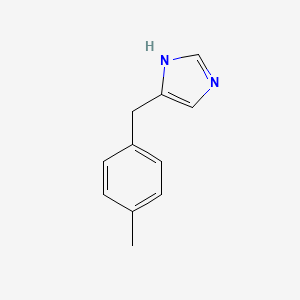
Octyl dihydrogen phosphate--morpholine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl dihydrogen phosphate–morpholine (1/1): is a chemical compound formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:1 molar ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl dihydrogen phosphate–morpholine (1/1) typically involves the reaction of octyl dihydrogen phosphate with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of octyl dihydrogen phosphate–morpholine (1/1) may involve larger-scale reactions using similar conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Octyl dihydrogen phosphate–morpholine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and morpholine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphates and morpholine.
Substitution: The compound can participate in substitution reactions where the phosphate group or morpholine is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various phosphates, morpholine derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Octyl dihydrogen phosphate–morpholine (1/1) is used as a reagent in organic synthesis and catalysis. It can act as a ligand in coordination chemistry and is involved in the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. It can also be employed in the development of biosensors and diagnostic assays.
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it useful in the design of targeted drug delivery vehicles.
Industry: In industrial applications, octyl dihydrogen phosphate–morpholine (1/1) is used as an additive in lubricants, surfactants, and corrosion inhibitors. It is also employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octyl dihydrogen phosphate–morpholine (1/1) involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also affect cellular pathways by interacting with membrane components and influencing signal transduction processes.
Comparación Con Compuestos Similares
- Octyl dihydrogen phosphate–piperidine (1/1)
- Octyl dihydrogen phosphate–triethylamine (1/1)
- Octyl dihydrogen phosphate–dimethylamine (1/1)
Comparison: Octyl dihydrogen phosphate–morpholine (1/1) is unique due to its specific interaction with morpholine, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
65151-85-1 |
|---|---|
Fórmula molecular |
C12H28NO5P |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);5H,1-4H2 |
Clave InChI |
SRRAJIMIBLFWNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)O.C1COCCN1 |
Números CAS relacionados |
65151-86-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


